molecular formula C9H7BrN2 B3036510 4-Bromoisoquinolin-7-amine CAS No. 347146-30-9

4-Bromoisoquinolin-7-amine

Cat. No.: B3036510
CAS No.: 347146-30-9
M. Wt: 223.07 g/mol
InChI Key: RFCJHUVZURQWCD-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-7-amine is a chemical compound with the molecular formula C9H7BrN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-7-amine can be achieved through several methods. One notable method involves the cyclization of 2-alkynyl benzyl azides. This reaction is catalyzed by palladium and involves the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent . The reaction conditions are typically mild, making it suitable for sensitive substrates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic methods. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinolin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted isoquinolines.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

4-Bromoisoquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoisoquinolin-7-amine involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The amine group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Chloroisoquinolin-7-amine
  • 4-Fluoroisoquinolin-7-amine
  • 4-Iodoisoquinolin-7-amine

Comparison: 4-Bromoisoquinolin-7-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromoisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCJHUVZURQWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311710
Record name 4-Bromo-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-30-9
Record name 4-Bromo-7-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347146-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 1 ml of ethanol, 2 ml of tetrahydrofuran and 1 ml of water was dissolved 66 mg (0.26 mmol) of 7-nitro-4-bromoisoquinoline, and 70 mg of powdered iron and 140 mg of ammonium chloride were added thereto, followed by heating at 50 degrees for 3 hours. To the reaction mixture was added 1 N sodium chloride aqueous solution, followed by extracting with chloroform. The organic layer was dried over magnesium sulfate and concentrated. Then, the resulting residue was crystallized from isopropyl ether, to give 33 mg of the title compound.
Quantity
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2 mL
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1 mL
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Name
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Reaction Step Two

Synthesis routes and methods II

Procedure details

66 mg (0.26 mmol) of 7-nitro-4-bromoisoquinoline was dissolved in 1 ml of ethanol, 2 ml of tetrahydrofuran and 1 ml of water. To the mixture were added 70 mg of an iron powder and 140 mg of ammonium chloride, followed by heating at 50° C. for 3 hours. A 1N aqueous sodium hydroxide was added to the reaction solution, and the mixture was extracted with chloroform. The organic layer was dried over magnesium sulfate and concentrated. The resulting residue was crystallized from isopropyl ether, to give 33 mg of the title compound.
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
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2 mL
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reactant
Reaction Step Two
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reactant
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Quantity
140 mg
Type
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70 mg
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Quantity
1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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